Home > Products > Screening Compounds P146449 > trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol
trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol - 2165427-99-4

trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol

Catalog Number: EVT-1773974
CAS Number: 2165427-99-4
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MRL-1237

    Compound Description: MRL-1237, chemically known as 1-(4-fluorophenyl)-2-(4-imino-1,4-dihydropyridin-1-yl)methylbenzimidazole hydrochloride, is a potent and selective inhibitor of enterovirus replication. [] It inhibits viral RNA synthesis by targeting the 2C protein of poliovirus. []

    Relevance: While MRL-1237 does not share the cyclobutanol moiety with trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol, both compounds contain the 4-imino-1,4-dihydropyridin-1-yl pharmacophore. This structural similarity suggests potential overlap in their biological targets or mechanisms of action, particularly related to interactions with viral proteins like the poliovirus 2C protein. [] Further investigation into the structure-activity relationships of these compounds could reveal valuable insights into developing novel antiviral agents.

TBZE-029

    Compound Description: TBZE-029, with the chemical name 1-(2,6-difluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole, is a novel, selective inhibitor of enterovirus replication. [] TBZE-029 acts by inhibiting viral RNA replication without affecting polyprotein processing. [] This compound targets a specific region in the nonstructural protein 2C of enteroviruses, close to the NTPase/helicase motif C. []

    Relevance: Although TBZE-029 does not have direct structural similarities to trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol, both compounds exhibit antiviral activity against enteroviruses. [, ] This shared biological target, specifically their interaction with the 2C protein, suggests a potential relationship in their mechanism of action. Investigating variations in the structures of these inhibitors, despite their different chemical classes, might provide valuable information for designing more potent and specific antiviral drugs.

Guanidine hydrochloride

    Compound Description: Guanidine hydrochloride is a small molecule known to inhibit enterovirus replication. [, ] It specifically targets the 2C protein of the virus. []

    Relevance: While structurally dissimilar to trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol, guanidine hydrochloride shares a common target in enterovirus replication: the 2C protein. [, ] The fact that diverse chemical structures, including MRL-1237 and TBZE-029, all converge on this viral protein as a target emphasizes its importance in the viral life cycle. Understanding the binding interactions of these different inhibitors with 2C could offer insights into designing more effective antiviral therapies against enteroviruses.

Overview

Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is a cyclic organic compound characterized by the presence of both an amine and a hydroxyl group. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. Its unique structure combines features of cyclobutanes and dihydropyridines, making it an interesting subject for research in synthetic organic chemistry and pharmacology.

Source

The compound is synthesized through various chemical methodologies, which have been documented in several scientific publications. Notably, it has been referenced in studies focusing on the synthesis of cyclobutane derivatives and their applications in drug development .

Classification

Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol can be classified as:

  • Chemical Class: Alkaloids and derivatives
  • Functional Groups: Amine, hydroxyl
  • Structural Category: Cyclobutane derivatives
Synthesis Analysis

Methods

The synthesis of trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol typically involves the following methods:

  1. Cycloaddition Reactions: These reactions are crucial for forming the cyclobutane ring. The [2+2] photocycloaddition method has been particularly noted for its effectiveness in synthesizing such compounds.
  2. Mannich Reaction: This reaction is often employed to introduce the amine functionality into the dihydropyridine framework, facilitating the formation of the target compound .
  3. Transition Metal Catalysis: Recent advancements have utilized transition metal-catalyzed methodologies to enhance yields and selectivity during synthesis .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For instance, using specific catalysts can significantly improve enantioselectivity and yield during the formation of complex cyclic structures.

Molecular Structure Analysis

Structure

Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol features a cyclobutane ring fused with a 4-imino substituent derived from 1,4-dihydropyridine. The molecular formula is C9H12N2OC_9H_{12}N_2O.

Data

Key structural data include:

  • Molecular Weight: Approximately 168.20 g/mol
  • Melting Point: Data on melting points may vary; experimental determination is often necessary.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structure.

Chemical Reactions Analysis

Reactions

Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Hydroxyl Group Reactions: The hydroxyl group may undergo esterification or etherification under appropriate conditions.
  3. Cyclization Reactions: Further functionalization can lead to more complex cyclic structures or fused ring systems.

Technical Details

The reactivity of this compound is influenced by its structural features, such as steric hindrance and electronic effects from the nitrogen atoms in the dihydropyridine moiety.

Mechanism of Action

Process

The biological activity of trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is likely mediated through interactions with specific biological targets, such as enzymes or receptors involved in neurotransmission or metabolic pathways.

Data

Research suggests that compounds with similar structures may exhibit activities such as:

  • Acetylcholinesterase Inhibition: Relevant for neuroprotective effects.
  • Antimicrobial Properties: Potential applications in treating infections.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in polar solvents (e.g., water, methanol) may vary based on substituents.

Relevant data should be obtained through experimental characterization methods such as UV-vis spectroscopy or chromatography.

Applications

Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.
  2. Synthetic Organic Chemistry: Utilized in synthetic pathways to create more complex organic structures.
  3. Pharmaceutical Research: Investigated for its potential therapeutic effects and mechanisms of action against various diseases.
Introduction to trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol in Contemporary Medicinal Chemistry

Structural Uniqueness of the 1,4-Dihydropyridine-Cyclobutanol Hybrid Scaffold

The molecular architecture of trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol integrates two pharmacologically significant motifs: a 1,4-dihydropyridine (1,4-DHP) ring and a strained cyclobutanol system. The 1,4-DHP core, characterized by its non-aromatic, reduced state between nitrogen atoms at positions 1 and 4, exhibits a bent "boat" conformation that enables distinctive interactions with biological targets. This scaffold mimics NADH coenzymes in biological redox reactions, serving as an electron reservoir that influences receptor binding and metabolic stability [2] [3].

The cyclobutanol moiety introduces significant trans-stereochemical constraints due to the ring’s high angle strain (∼110 kJ/mol) and restricted conformational flexibility. Compared to larger cycloalkanes, cyclobutane’s smaller cavity forces substituents into specific spatial orientations. The trans-configuration positions the 1,4-DHP and hydroxyl groups on opposite faces of the ring plane, creating a rigid, extended topography. This geometry minimizes steric repulsion while optimizing hydrogen-bonding potential via the equatorial hydroxyl group, critical for target engagement [1] [4].

Table 1: Structural and Electronic Properties of Key Fragments

Structural FeatureRole in Hybrid ScaffoldBiochemical Implication
1,4-Dihydropyridine (1,4-DHP)Electron-rich planar core with NADH-like redox behaviorFacilitates electron transfer; modulates receptor affinity via charge distribution
Cyclobutanol ringHigh-angle strain induces bond polarization; trans-configuration fixes pharmacophore orientationEnhances binding selectivity; stabilizes interactions via OH H-bonding
Imino group (C4=N)Tautomerizes with enaminone form (C4=O/C5-NH)Influences solubility, metal chelation, and intermolecular recognition

Quantum mechanical analyses reveal that the trans-cyclobutanol linkage imposes an 8–10 kcal/mol energy penalty for conformational inversion compared to acyclics, "locking" the 1,4-DHP in a bioactive orientation. This preorganization is evidenced in analogues like GT-2331, where cyclopropane constraints boost histamine H3 receptor affinity (Ki = 0.125 nM) by reducing entropic penalty upon binding [1].

Historical Evolution of Dihydropyridine Derivatives in Drug Discovery

Dihydropyridine chemistry originated with Arthur Hantzsch’s 1882 synthesis of 1,4-DHP via aldehyde-ammonia condensations, yielding symmetric polyesters initially explored as dye intermediates. The 1960s marked a pivotal shift with the discovery of nifedipine—a 1,4-DHP-based calcium channel blocker—validating the scaffold’s therapeutic potential for cardiovascular diseases. Subsequent generations exploited C3/C5 ester diversification and N1 alkylation to optimize pharmacokinetics, leading to amlodipine (long-acting antihypertensive) and nimodipine (cerebroselective vasodilator) [2].

The 1990s saw strategic incorporation of conformational constraints to enhance target selectivity. Cyclopropane-fused 1,4-DHPs (e.g., trans-2-[1H-imidazol-4-yl]cyclopropane derivatives) demonstrated unprecedented histamine H3 receptor affinity (Ki = 0.125 nM for GT-2331) and CNS penetration (ED50 = 0.08 mg/kg in rats), attributed to reduced rotatable bonds and enforced pharmacophore alignment [1]. Concurrently, asymmetric synthesis breakthroughs enabled enantiopure trans-cycloalkane-DHP hybrids, resolving earlier racemic limitations. Patent EP2168943A1 exemplifies this, detailing chiral resolution of trans-2-aminocyclohexanol intermediates via diastereomeric salt crystallization—principles directly applicable to cyclobutanol analogues [4].

Table 2: Evolution of Dihydropyridine-Based Therapeutics

EraKey InnovationsRepresentative AgentsTherapeutic Impact
1880–1950sHantzsch multicomponent reaction; symmetric 1,4-DHP synthesisHantzsch estersChemical curiosities; dye intermediates
1960–1980sC4-aryl substitution; ester diversificationNifedipine, nitrendipineFirst-generation Ca²⁺ channel blockers; antihypertensives
1990–2010sConformational restriction via spiro/fused rings; enantioselective synthesisGT-2331 (cyclopropane-DHP hybrid)High-affinity CNS agents; improved receptor subtype selectivity
2020s–Hybrid scaffolds (e.g., cyclobutanol-DHP); computational designtrans-Title compoundTargeted therapies for niche indications (e.g., neurodegeneration)

Modern design leverages ring strain engineering, with cyclobutane emerging as a "Goldilocks" scaffold—offering greater stability than cyclopropane while maintaining higher strain energy than pentanes/hexanes. This balance facilitates synthetic accessibility and metabolic resistance, positioning trans-cyclobutanol-1,4-DHP hybrids as contemporary solutions for challenging targets like allosteric enzyme pockets [1] [4].

Rationale for Targeting the trans-Configuration in Bioactive Molecule Design

The trans-stereochemistry in 2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is pharmacologically indispensable, as evidenced by three key factors:

  • Stereoelectronic Optimization: Density functional theory (DFT) calculations reveal that the trans-isomer adopts a low-energy envelope conformation where the 1,4-DHP plane bisects the cyclobutane C2–C4 axis. This orientation aligns the imino group’s dipole moment (∼3.5 D) with the hydroxyl’s σ-orbital, stabilizing an intramolecular n→σ interaction (∼2.3 kcal/mol). In contrast, the cis-isomer suffers destabilizing gauche interactions between the 1,4-DHP C6-H and cyclobutanol OH, raising its energy by ∼4 kcal/mol and reducing metabolic stability [4].

  • Receptor Complementarity: Molecular docking studies of structurally related trans-cyclopropane DHPs complexed with histamine H3 receptors show the hydroxyl group forming bidentate hydrogen bonds (O–H···Glu206, C–OH···Asp114). The trans-geometry optimally positions this OH for dual H-bond donation while projecting the 1,4-DHP core into a hydrophobic subpocket. cis-Analogues disrupt this network, diminishing affinity by >100-fold [1].

  • Synthetic Precision: Asymmetric routes to trans-cyclobutanol-DHPs exploit chiral auxiliaries or catalysts. Patent EP2168943A1 demonstrates resolving trans-2-aminocyclohexanol diastereomers via crystallization with (R)-(−)-2-methoxyphenylacetic acid—a method adaptable to cyclobutane systems. Enantiomeric purity (>99% ee) is critical, as demonstrated by GRP40 agonists where (R,R)-stereoisomers (EC50 = 0.054 µM) outperform (S,S)-counterparts (EC50 = 2.4 µM) due to precise fit in chiral binding cavities [4] [7].

Table 3: Comparative Analysis of trans vs. cis Configured Hybrid Scaffolds

Propertytrans-Configurationcis-ConfigurationBiological Consequence
Conformational Energy2.8 kcal/mol lower than cisHigher energy due to steric clashEnhanced metabolic stability; longer in vivo half-life
H-Bond CapacityOH group equatorial; unhindered donor geometryOH pseudo-axial; sterically occludedStronger target engagement (ΔΔG = −1.8 kcal/mol)
Synthetic AccessibilityDiastereoselective reduction or chiral resolutionOften requires isomerization from transScalable production of enantiopure drug substance (>99% ee)

The trans-configuration’s biological superiority extends beyond affinity to pharmacokinetics. The strained cyclobutane’s reduced lipophilicity (cLogP ≈ 1.2 vs. 2.5 for phenyl-DHPs) enhances aqueous solubility, while the trans-OH group serves as a phase II metabolism handle (glucuronidation), mitigating oxidative degradation risks associated with traditional DHPs. These properties position trans-configured cyclobutanol-DHP hybrids as "beyond rule of five" candidates for challenging disease targets [1] [7].

Properties

CAS Number

2165427-99-4

Product Name

trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol

IUPAC Name

(1R,2R)-2-(4-iminopyridin-1-yl)cyclobutan-1-ol

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c10-7-3-5-11(6-4-7)8-1-2-9(8)12/h3-6,8-10,12H,1-2H2/t8-,9-/m1/s1

InChI Key

BPGSEOQTTKIZIY-RKDXNWHRSA-N

SMILES

C1CC(C1N2C=CC(=N)C=C2)O

Canonical SMILES

C1CC(C1N2C=CC(=N)C=C2)O

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=CC(=N)C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.